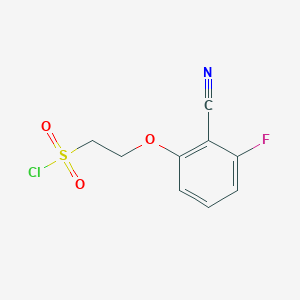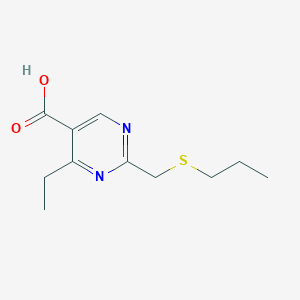![molecular formula C10H10F3N5O2 B13480280 3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties . The triazolopyrazine scaffold is a key pharmacophore in various drug discovery programs due to its versatile biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl trifluoroacetate with hydrazine hydrate to form trifluoroacetohydrazide, which is then cyclized with appropriate reagents to form the triazolopyrazine core . The azetidine moiety is introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazolopyrazine derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antibacterial, antifungal, and antimalarial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: A triazolopyrazine derivative used as an antidiabetic agent.
Simmiparib: Another triazolopyrazine derivative with potential anticancer properties.
CPL2009-0031: A compound with similar structural features and biological activities.
Uniqueness
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine is unique due to its specific combination of the triazolopyrazine core and the azetidine moiety, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C10H10F3N5O2 |
|---|---|
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N5.C2HF3O2/c1-2-13-7(5-9-1)11-12-8(13)6-3-10-4-6;3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;(H,6,7) |
Clave InChI |
FSCJMPNWMKLTMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NN=C3N2C=CN=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


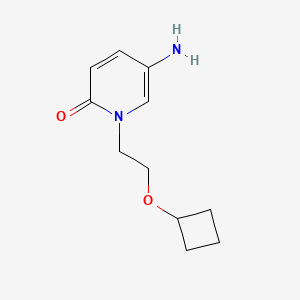
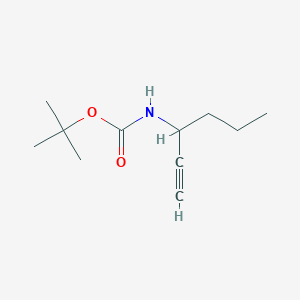


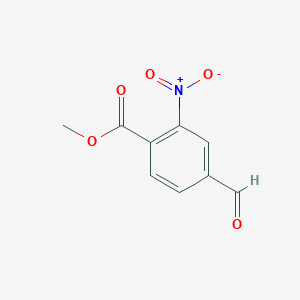
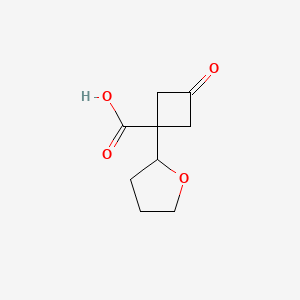

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
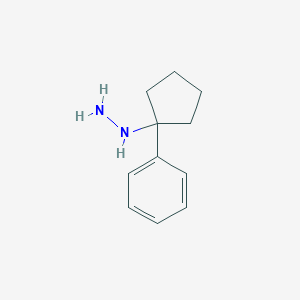
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)

